(2-Bromo-4-cyclopropylphenyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
(2-bromo-4-cyclopropylphenyl)methanol |
InChI |
InChI=1S/C10H11BrO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7,12H,1-2,6H2 |
InChI Key |
DVOSQNZJTDDLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)CO)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of 2 Bromo 4 Cyclopropylphenyl Methanol
Rational Design and Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic plan. amazonaws.com For (2-Bromo-4-cyclopropylphenyl)methanol, several disconnections can be proposed, leading to different synthetic routes.
The primary retrosynthetic disconnections for this compound (Target Molecule I ) are:
C-O Bond Disconnection (Route A): The most straightforward disconnection is breaking the C-O bond of the benzylic alcohol. This approach, however, is not synthetically viable for initial construction. A more practical approach is the disconnection of the C-C bond adjacent to the oxygen, which points towards a precursor carbonyl compound.
Functional Group Interconversion (FGI) (Route B): The benzylic alcohol can be retrosynthetically converted into a corresponding aldehyde or carboxylic acid derivative. This suggests that 2-bromo-4-cyclopropylbenzaldehyde (B13679368) (II ) or 2-bromo-4-cyclopropylbenzoic acid (III ) could serve as immediate precursors, which can be reduced to the target alcohol.
C-Br Bond Disconnection (Route C): Disconnecting the carbon-bromine bond leads to (4-cyclopropylphenyl)methanol (B1603093) (IV ) as a precursor. This route would require a regioselective bromination step, where the directing effects of the existing cyclopropyl (B3062369) and hydroxymethyl groups must be carefully considered.
Cyclopropyl Group Disconnection (Route D): The cyclopropyl ring can be disconnected, suggesting a precursor such as (2-bromo-4-vinylphenyl)methanol (V ). This route would involve a cyclopropanation reaction as a key final step.
Grignard-based C-C Bond Disconnection (Route E): The bond between the aromatic ring and the carbinol carbon can be disconnected. This suggests a Grignard reaction between a (2-bromo-4-cyclopropylphenyl)magnesium halide (VI ) and formaldehyde (B43269) (HCHO). pressbooks.pub
These analyses lead to several convergent synthetic strategies, each with distinct advantages and challenges related to starting material availability, reaction efficiency, and regiochemical control.
Strategies for the Introduction of the Benzylic Alcohol Moiety
The formation of the hydroxymethyl group on the substituted benzene (B151609) ring is a critical step. This can be achieved either by reduction of an existing carbonyl group or by the construction of a new carbon-carbon bond.
A common and reliable method for synthesizing primary benzylic alcohols is the reduction of the corresponding aldehydes or carboxylic acid derivatives. rsc.org This strategy involves the prior synthesis of a 2-bromo-4-cyclopropyl substituted benzaldehyde (B42025) or benzoic acid.
Reduction of Aldehydes: The reduction of an aldehyde, such as 2-bromo-4-cyclopropylbenzaldehyde, to the target alcohol is typically achieved with high yield using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a standard choice for this transformation due to its selectivity for aldehydes and ketones.
Reduction of Carboxylic Acids and Esters: If the synthetic route proceeds through 2-bromo-4-cyclopropylbenzoic acid or its ester, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF is highly effective but less selective. A safer and often preferred alternative for reducing carboxylic acids is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). chemicalbook.com This reagent efficiently reduces carboxylic acids to primary alcohols under relatively mild conditions. chemicalbook.com
| Precursor Type | Typical Reagents | General Conditions | Key Advantages |
|---|---|---|---|
| Aldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | High selectivity, mild conditions, easy workup. chemicalbook.com |
| Carboxylic Acid | Borane-THF Complex (BH₃·THF) | THF, 0°C to RT | High efficiency, milder than LiAlH₄. chemicalbook.com |
| Carboxylic Acid / Ester | Lithium Aluminum Hydride (LiAlH₄) | Dry Ether or THF, 0°C to reflux | Powerful and highly effective for esters and acids. libretexts.org |
An alternative strategy for forming the benzylic alcohol involves the nucleophilic addition of an organometallic reagent to a carbonyl compound, which constructs a new C-C bond. libretexts.org For a primary alcohol like this compound, this involves the reaction of a Grignard or organolithium reagent with formaldehyde. libretexts.orgdoubtnut.com
The synthesis would proceed as follows:
Formation of the Organometallic Reagent: A suitable precursor, such as 1,2-dibromo-4-cyclopropylbenzene, would be reacted with magnesium metal in a dry ether solvent (like THF or diethyl ether) to form the Grignard reagent, (2-bromo-4-cyclopropylphenyl)magnesium bromide. pressbooks.pub
Reaction with Formaldehyde: The prepared Grignard reagent is then added to formaldehyde (HCHO), which acts as the electrophile. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of formaldehyde. doubtnut.com
Hydrolysis: The resulting magnesium alkoxide intermediate is subsequently hydrolyzed in an acidic workup step (e.g., with dilute HCl or NH₄Cl solution) to yield the final primary alcohol product. doubtnut.comgoogle.com
This method is powerful for building molecular complexity but requires careful control of reaction conditions to avoid side reactions, especially given the presence of the second bromo-substituent. libretexts.org
Regioselective Bromination of Cyclopropylphenylmethanol Scaffolds
This synthetic route begins with a more accessible precursor, (4-cyclopropylphenyl)methanol, and introduces the bromine atom in a later step. The success of this strategy hinges on controlling the regioselectivity of the electrophilic aromatic substitution.
The two substituents on the ring, the hydroxymethyl group (-CH₂OH) and the cyclopropyl group, are both ortho-, para-directing activators. The challenge is to achieve bromination specifically at the C2 position, which is ortho to the hydroxymethyl group but meta to the cyclopropyl group.
Several factors and reagents can influence the outcome of electrophilic aromatic bromination: nih.govresearchgate.net
Steric Hindrance: The position ortho to the cyclopropyl group may be sterically hindered, potentially favoring substitution at the position ortho to the less bulky hydroxymethyl group.
Reaction Conditions: The choice of brominating agent and solvent can significantly impact regioselectivity. N-Bromosuccinimide (NBS) is a common reagent for regioselective bromination and can be used with various catalysts or solvents to control the reaction. mdpi.com Using NBS in a polar solvent or in the presence of a silica (B1680970) gel support can enhance selectivity for certain positions. researchgate.net
Lewis Acid Catalysis: While Lewis acids are often used to promote bromination, they might lead to a mixture of products. Careful selection of a mild catalyst is crucial.
Achieving high regioselectivity in this step can be challenging, and optimization of reaction conditions would be necessary to favor the desired 2-bromo isomer over other potential products like the 3-bromo isomer.
| Brominating Agent | Solvent/Conditions | Notes on Regioselectivity |
|---|---|---|
| N-Bromosuccinimide (NBS) | THF, CCl₄, or Ionic Liquids | Often provides good regioselectivity; conditions can be tuned. researchgate.netnih.gov |
| Bromine (Br₂) | Acetic Acid or CH₂Cl₂ with Lewis Acid (e.g., FeBr₃) | Highly reactive; may lead to mixtures or over-bromination without careful control. |
| NBS / Silica Gel | Dichloromethane | Can provide high para-selectivity in some systems and may influence ortho-selectivity. researchgate.netmdpi.com |
Construction of the Cyclopropyl Group on Brominated Phenylmethane Frameworks
An alternative synthetic design involves forming the cyclopropyl ring as one of the final steps. This approach would start with a precursor that already contains the bromo and hydroxymethyl functionalities, such as (2-bromo-4-vinylphenyl)methanol or a related derivative with an α,β-unsaturated carbonyl system that can be converted to the cyclopropane (B1198618) ring.
Cyclopropanation refers to any chemical process that generates a cyclopropane ring. wikipedia.org A common method is the addition of a carbene or carbenoid to an alkene.
Simmons-Smith Reaction: A widely used and reliable method is the Simmons-Smith reaction. This reaction involves treating the alkene precursor, (2-bromo-4-vinylphenyl)methanol, with a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). This reagent is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.org The reaction is stereospecific, with the carbene adding to the same face of the double bond. masterorganicchemistry.com
Using Diazo Compounds: Another approach involves the reaction of the alkene with a diazo compound, such as diazomethane, often catalyzed by a transition metal like copper or rhodium. nih.gov These reactions proceed via a metal-carbene intermediate and are highly efficient for forming cyclopropane rings. wikipedia.orgnih.gov
Intramolecular Cyclization: If the starting material were a 1,3-dihalide, treatment with a strong base could generate a carbanion that undergoes intramolecular cyclization to form the cyclopropane ring. wikipedia.org
The choice of cyclopropanation method would depend on the stability of the starting material and the desired functional group tolerance. The Simmons-Smith reaction is often favored for its relatively mild conditions and compatibility with hydroxyl groups.
Functionalization of Cyclopropyl-Substituted Aromatics
The introduction of a methanol group onto a pre-functionalized cyclopropyl-substituted aromatic ring is a key strategic consideration. A robust and widely applicable method involves a two-step sequence starting from a suitable benzaldehyde precursor: ortho-bromination followed by reduction.
A plausible synthetic pathway commences with 4-cyclopropylbenzaldehyde (B1279468). The directing effects of the cyclopropyl group (ortho, para-directing) and the aldehyde group (meta-directing) must be considered during the bromination step. Electrophilic aromatic substitution using a brominating agent can be controlled to favor substitution at the position ortho to the cyclopropyl group and meta to the aldehyde, which unfortunately is not the desired C2 position.
A more direct and controllable route involves the synthesis of the intermediate 2-bromo-4-cyclopropylbenzaldehyde . This can be achieved through methods analogous to those established for similar structures, such as the Sandmeyer or Beech reaction, starting from 2-amino-4-cyclopropylbenzaldehyde. However, a more common approach in academic and industrial settings is the directed ortho-metalation of a protected 4-cyclopropylbenzyl alcohol, followed by bromination, and subsequent deprotection, or the direct bromination of 4-cyclopropylbenzaldehyde under specific conditions that favor ortho-substitution. For instance, using N-Bromosuccinimide (NBS) in a suitable solvent system can achieve regioselective bromination of activated aromatic rings. sunankalijaga.org
Once the key intermediate, 2-bromo-4-cyclopropylbenzaldehyde, is obtained, the final step is the reduction of the aldehyde functionality to a primary alcohol. This transformation is reliably accomplished using standard reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is a common choice due to its mildness and high chemoselectivity, leaving the aryl bromide and cyclopropyl moieties intact. The reaction proceeds efficiently at temperatures ranging from 0 °C to room temperature.
The general reaction scheme is as follows:
Synthesis of Aldehyde Intermediate: A suitable cyclopropyl-substituted aromatic precursor is converted to 2-bromo-4-cyclopropylbenzaldehyde.
Reduction to Alcohol: The aldehyde is reduced to the target compound, this compound.
This functionalization strategy, hinging on the synthesis and subsequent reduction of a benzaldehyde intermediate, provides a reliable and scalable method for accessing the target molecule.
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic approaches can be envisioned for the key bond-forming steps, particularly for the introduction of the hydroxymethyl group ortho to the bromine atom on the 1-bromo-4-cyclopropylbenzene (B104418) ring.
Palladium-Catalyzed C-H Functionalization: A cutting-edge approach involves the direct C-H functionalization of 1-bromo-4-cyclopropylbenzene . nih.gov Palladium catalysis, often in cooperation with a transient directing group or a specialized ligand, can enable the selective activation of a C-H bond ortho to the halide. nih.gov While direct hydroxymethylation via C-H activation is challenging, a two-step catalytic sequence is highly feasible:
Ortho-Formylation: A palladium-catalyzed carbonylation reaction can introduce a formyl group at the target position. This reaction would utilize carbon monoxide (CO) and a hydride source (e.g., a silane) with a suitable palladium catalyst and ligand system (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand like Xantphos). The inherent challenge of directing the functionalization to the ortho position can be overcome using specialized catalytic systems, such as those employing norbornene as a transient mediator. nih.gov
Catalytic Reduction: The resulting 2-bromo-4-cyclopropylbenzaldehyde can then be reduced to the target alcohol via catalytic hydrogenation. This method employs hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), offering a clean and efficient reduction process.
Organozinc and Grignard Cross-Coupling: An alternative catalytic strategy involves the formation of an organometallic reagent from 1-bromo-4-cyclopropylbenzene, which can then be coupled with an electrophile. While a standard Grignard reaction would occur at the C-Br bond, more advanced techniques allow for ortho-functionalization. For instance, a directed ortho-metalation using a lithium amide base followed by transmetalation to zinc could generate an organozinc species. wikipedia.org This organozinc reagent could then participate in a palladium-catalyzed Negishi coupling with a suitable electrophile like paraformaldehyde or a protected hydroxymethyl halide to install the methanol group. wikipedia.org The mild nature of organozinc reagents often allows for excellent functional group tolerance. wikipedia.org
Optimization of Reaction Conditions and Yields in Academic Preparationswikipedia.org
The optimization of reaction conditions is a critical process in academic research to establish a robust and high-yielding synthesis. For a multi-step synthesis of this compound, each step must be individually optimized. The reduction of the key intermediate, 2-bromo-4-cyclopropylbenzaldehyde, serves as an excellent case study for this process. Key parameters that influence the reaction's outcome include the choice of reducing agent, solvent, temperature, and reaction time.
A systematic study to optimize this reduction might generate data similar to that presented in the interactive table below. The goal is to maximize the conversion of the starting material while minimizing side-product formation and simplifying purification.
Table 1: Optimization of the Reduction of 2-bromo-4-cyclopropylbenzaldehyde Yields are hypothetical and for illustrative purposes.
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ (1.1) | Methanol | 25 | 2 | 85 |
| 2 | NaBH₄ (1.1) | Ethanol | 25 | 2 | 88 |
| 3 | NaBH₄ (1.1) | THF | 25 | 4 | 75 |
| 4 | NaBH₄ (1.5) | Ethanol | 25 | 2 | 92 |
| 5 | NaBH₄ (1.1) | Ethanol | 0 | 4 | 94 |
| 6 | LiAlH₄ (1.1) | Diethyl Ether | 0 | 1 | 96 |
| 7 | H₂ (1 atm), Pd/C | Ethyl Acetate | 25 | 6 | 90 |
Similarly, if a palladium-catalyzed formylation of 1-bromo-4-cyclopropylbenzene were pursued, optimization would focus on catalyst, ligand, base, and solvent selection.
Table 2: Optimization of a Hypothetical Palladium-Catalyzed Formylation Yields are hypothetical and for illustrative purposes.
This optimization study would suggest that a combination of Pd(dba)₂ as the palladium source, Xantphos as the ligand, and a stronger base like Cs₂CO₃ in a polar aprotic solvent like dioxane provides the highest yield for the formylation step (Entry 4). Further increasing the temperature might lead to catalyst decomposition or side reactions, thus lowering the yield (Entry 5). Through such systematic investigations, academic preparations can be refined to produce reliable and high-yielding protocols for the synthesis of complex molecules like this compound.
Investigating the Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Cyclopropylphenyl Methanol
Reactivity of the Benzylic Hydroxyl Group
The hydroxyl group attached to the benzylic carbon is a key site for chemical modification. Its reactivity is influenced by the adjacent aromatic ring, which can stabilize intermediates formed during reactions.
Oxidation Reactions to Carbonyl Compounds
The benzylic alcohol functional group in (2-Bromo-4-cyclopropylphenyl)methanol can be oxidized to form the corresponding carbonyl compounds. Depending on the choice of oxidizing agent and reaction conditions, the oxidation can yield either 2-bromo-4-cyclopropylbenzaldehyde (B13679368) or, with more aggressive reagents, 2-bromo-4-cyclopropylbenzoic acid.
Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically selective for the conversion of primary benzylic alcohols to aldehydes. Stronger oxidants, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will generally oxidize the alcohol directly to the carboxylic acid.
Table 1: Expected Products from Oxidation of this compound
| Oxidizing Agent | Expected Major Product | Product Type |
|---|---|---|
| Manganese Dioxide (MnO₂) | 2-Bromo-4-cyclopropylbenzaldehyde | Aldehyde |
| Pyridinium Chlorochromate (PCC) | 2-Bromo-4-cyclopropylbenzaldehyde | Aldehyde |
| Potassium Permanganate (KMnO₄) | 2-Bromo-4-cyclopropylbenzoic acid | Carboxylic Acid |
| Chromic Acid (H₂CrO₄) | 2-Bromo-4-cyclopropylbenzoic acid | Carboxylic Acid |
Nucleophilic Substitution Reactions at the Benzylic Position
The hydroxyl group of a benzylic alcohol is a poor leaving group. sci-hub.se Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. pressbooks.pub This is typically achieved by protonating the hydroxyl group in the presence of a strong acid, followed by the departure of a water molecule to form a resonance-stabilized benzylic carbocation. This carbocation is then attacked by a nucleophile. This process follows an Sₙ1 mechanism. pearson.com Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate) or reacted with a halogenating agent to facilitate Sₙ2-type reactions. pressbooks.pub
Table 2: Potential Nucleophilic Substitution Reactions and Products
| Reagent/Nucleophile | Activation Method | Expected Product |
|---|---|---|
| HBr | Acid Catalysis | 1-Bromo-2-(bromomethyl)-4-cyclopropylbenzene |
| HCl | Acid Catalysis | 1-Bromo-2-(chloromethyl)-4-cyclopropylbenzene |
| CH₃OH / H⁺ | Acid Catalysis | 1-Bromo-4-cyclopropyl-2-(methoxymethyl)benzene |
| NaCN | Conversion to Tosylate | (2-Bromo-4-cyclopropylphenyl)acetonitrile |
| NaN₃ | Conversion to Tosylate | 1-(Azidomethyl)-2-bromo-4-cyclopropylbenzene |
Etherification and Esterification Studies
Ethers can be synthesized from this compound, typically via a Williamson ether synthesis-type reaction. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic conditions. A more common and often higher-yielding method involves reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. researchgate.net
Transformations Involving the Aryl Bromide Moiety
The bromine atom attached to the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. tcichemicals.commdpi.com The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This reaction would couple a new aryl, vinyl, or alkyl group at the 2-position of the starting material.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/Water |
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne to form an arylethyne derivative. wikipedia.orgorganic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is highly valuable for constructing conjugated systems. nih.gov Copper-free Sonogashira protocols have also been developed. nih.govlibretexts.org
Table 4: Representative Conditions for Sonogashira Coupling
| Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (TEA) | THF |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine (DIPA) | Toluene |
| 1-Heptyne | Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ | Acetonitrile |
Metal-Halogen Exchange Reactions and Subsequent Quenching
The aryl bromide can be converted into a highly nucleophilic organometallic intermediate through a metal-halogen exchange reaction. wikipedia.org This is commonly achieved by treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures. wikipedia.orgtcnj.edu This exchange replaces the bromine atom with a lithium atom, generating an aryllithium species. harvard.edu This potent nucleophile can then be "quenched" by reacting it with various electrophiles to install a wide range of functional groups. tcnj.edu Care must be taken as the alkyllithium reagent can also deprotonate the benzylic alcohol. Using two equivalents of the alkyllithium reagent would first deprotonate the alcohol and then perform the metal-halogen exchange.
Table 5: Products from Metal-Halogen Exchange and Electrophilic Quenching
| Exchange Reagent | Electrophile (Quencher) | Final Product (after workup) |
|---|---|---|
| n-Butyllithium | H₂O | (4-Cyclopropylphenyl)methanol (B1603093) |
| n-Butyllithium | CO₂ | 4-Cyclopropyl-2-(hydroxymethyl)benzoic acid |
| n-Butyllithium | DMF (N,N-Dimethylformamide) | 4-Cyclopropyl-2-(hydroxymethyl)benzaldehyde |
| n-Butyllithium | I₂ | (4-Cyclopropyl-2-iodophenyl)methanol |
| n-Butyllithium | (CH₃)₃SiCl | (4-Cyclopropyl-2-(trimethylsilyl)phenyl)methanol |
Formation of Organometallic Intermediates
The presence of a bromine atom on the aromatic ring of this compound makes it a prime candidate for the formation of organometallic reagents, such as Grignard and organolithium compounds. These intermediates are powerful tools in organic synthesis for creating new carbon-carbon bonds. However, the acidic proton of the benzylic hydroxyl group presents a significant challenge, as it is incompatible with the highly basic nature of these organometallic species. mnstate.edu Any attempt to form a Grignard or organolithium reagent directly will result in the immediate quenching of the newly formed reagent by the alcohol, leading to a magnesium or lithium alkoxide and preventing the desired reaction at the carbon-bromine bond.
To successfully generate the desired organometallic intermediates, the hydroxyl group must first be protected. A common strategy involves converting the alcohol into a non-acidic functional group, such as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl ether) or a simple ether (e.g., methoxymethyl ether). Once protected, the aryl bromide can undergo standard metal-halogen exchange reactions.
Grignard Reagent Formation: The Grignard reagent is typically prepared by reacting the protected aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wisc.edu The magnesium atom inserts into the carbon-bromine bond, forming the corresponding arylmagnesium bromide. mnstate.edu The reaction is often initiated using activating agents like iodine or 1,2-dibromoethane (B42909) to expose a fresh magnesium surface. libretexts.orgyoutube.com
Organolithium Reagent Formation: Alternatively, a lithium-halogen exchange reaction can be employed to form the organolithium intermediate. wikipedia.org This is typically achieved by treating the protected aryl bromide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent. byu.edu This exchange is a rapid and often cleaner reaction than Grignard formation, proceeding via a kinetically controlled process. harvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
The following table summarizes the typical conditions for these transformations, assuming prior protection of the hydroxyl group.
| Organometallic Intermediate | Typical Reagents | Solvent | General Conditions |
|---|---|---|---|
| Grignard Reagent | Magnesium (Mg) turnings, I2 (cat.) | Anhydrous Diethyl Ether or THF | Room temperature or gentle reflux |
| Organolithium Reagent | n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) | Anhydrous THF or Diethyl Ether | Low temperature, typically -78 °C |
Electronic and Steric Influences of the Cyclopropyl (B3062369) Substituent on Reactivity
The reactivity of this compound is significantly influenced by the electronic and steric properties of its substituents. The cyclopropyl group, in particular, imparts unique characteristics to the molecule.
Electronic Effects: The cyclopropyl group is known to act as an electron-donating group when attached to an aromatic ring. unl.pt Its strained C-C bonds have a high degree of p-character, allowing them to conjugate with the adjacent π-system of the benzene (B151609) ring, in a manner similar to a vinyl group. unl.ptstackexchange.com This electron-donating nature activates the aromatic ring towards electrophilic substitution, although the primary reactivity of this specific molecule is centered on the C-Br bond and the benzylic alcohol. The donation of electron density into the ring can influence the reactivity of the ortho-bromo position, potentially affecting the ease of metal-halogen exchange.
Steric Effects: Steric hindrance plays a crucial role in directing the reactivity of the molecule. The substituents are arranged as follows:
The hydroxymethyl group is ortho to the bromine atom.
The cyclopropyl group is para to the bromine atom and meta to the hydroxymethyl group.
The combined electronic and steric profile is summarized in the table below.
| Substituent | Position Relative to Bromine | Electronic Influence | Steric Influence |
|---|---|---|---|
| Cyclopropyl | Para | Electron-donating (activates ring) | Minimal direct effect on bromine; contributes to overall molecular bulk |
| Hydroxymethyl | Ortho | Weakly deactivating (inductive); can chelate with metals | Significant steric hindrance at the bromine position |
Ring-Opening Reactions and Derivatization of the Cyclopropyl Group
The cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions, thereby relieving this strain. nih.gov However, the cyclopropyl group is also frequently used in medicinal chemistry to enhance metabolic stability, indicating its robustness under physiological conditions. hyphadiscovery.com
Ring-Opening Reactions: The cleavage of the cyclopropane ring in arylcyclopropanes typically requires specific activation. Common pathways include:
Radical Reactions: The addition of a radical to the aromatic ring or abstraction of a benzylic proton can lead to intermediates that trigger the opening of the cyclopropyl ring to form a more stable alkyl radical. nih.govresearchgate.net
Acid-Catalyzed Reactions: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that is trapped by a nucleophile, resulting in a ring-opened product.
Transition Metal-Catalyzed Reactions: Various transition metals can interact with the strained bonds of the cyclopropane ring, facilitating ring-opening and subsequent functionalization or rearrangement cascades. acs.org
For this compound, ring-opening would likely require harsh conditions that might compete with reactions at the other functional groups. The electron-donating nature of the aryl group can facilitate certain cleavage pathways.
Derivatization of the Cyclopropyl Group: While ring-opening is a key transformation, derivatization of the cyclopropyl ring while keeping it intact is also possible, though less common than reactions involving the other functional groups on the parent molecule. Aryl cyclopropyl sulfides, for example, can be deprotonated at the carbon alpha to the sulfur, creating a cyclopropyllithium species that can react with various electrophiles. nih.gov While the subject molecule lacks a sulfur atom, this illustrates a pathway for functionalizing the cyclopropyl ring itself. Direct C-H functionalization of the cyclopropyl ring is challenging but represents an active area of research.
Application of 2 Bromo 4 Cyclopropylphenyl Methanol As a Versatile Synthetic Building Block
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The bifunctional nature of (2-Bromo-4-cyclopropylphenyl)methanol makes it an ideal intermediate for the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. The bromine atom can participate in a wide array of cross-coupling reactions, while the methanol (B129727) group can be readily oxidized or converted into other functional groups.
The aryl bromide moiety is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. It is anticipated that this compound would be an excellent substrate for reactions such as the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. These reactions are fundamental in constructing the carbon skeleton of many complex molecules. For instance, a Suzuki-Miyaura coupling could introduce a new aryl, heteroaryl, or alkyl group at the 2-position, a common strategy in the synthesis of bioactive compounds.
The methanol group can be easily oxidized to an aldehyde or a carboxylic acid, providing a handle for further transformations such as Wittig reactions, reductive aminations, or amide bond formations. Alternatively, it can be converted into a leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution, or it can be used to form ethers and esters. This dual reactivity allows for a modular and convergent approach to the synthesis of complex targets.
Table 1: Potential Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety
| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |
| Suzuki-Miyaura | Boronic acids/esters | C-C (Aryl-Aryl, Aryl-Alkyl) | Synthesis of biaryl compounds and substituted aromatics. |
| Heck | Alkenes | C-C (Aryl-Vinyl) | Formation of stilbenes and other vinylated aromatics. |
| Sonogashira | Terminal alkynes | C-C (Aryl-Alkynyl) | Introduction of alkyne functionalities for further elaboration. |
| Buchwald-Hartwig | Amines, alcohols, thiols | C-N, C-O, C-S | Synthesis of anilines, aryl ethers, and aryl thioethers. |
| Stille | Organostannanes | C-C | Formation of various carbon-carbon bonds. |
Utilization in the Construction of Polycyclic or Spirocyclic Systems
The ortho relationship between the bromo and methanol functionalities in this compound is particularly well-suited for the construction of fused ring systems, leading to the formation of polycyclic and spirocyclic structures. These structural motifs are prevalent in natural products and medicinally important compounds.
Intramolecular cyclization reactions are a powerful tool for the synthesis of cyclic compounds. For example, the bromine atom could be converted into an organometallic species via lithium-halogen exchange or Grignard reagent formation, which could then undergo an intramolecular reaction with the aldehyde derived from the oxidation of the methanol group to form a five- or six-membered ring.
Alternatively, the molecule could be elaborated through a sequence of reactions where the bromine and methanol groups are used to tether and then cyclize different molecular fragments. For instance, the methanol could be used to link a side chain, which then undergoes an intramolecular Heck reaction with the aryl bromide to form a new ring.
The synthesis of spirocycles, which contain a single atom as the pivot for two rings, could also be envisioned. nih.gov This might involve a multi-step sequence where both the bromo and methanol groups are transformed to create reactive centers that can participate in a spirocyclization event. The unique three-dimensional architecture of spirocycles is of increasing interest in drug discovery. nih.gov
Precursor for Advanced Functional Materials and Molecular Probes
The aromatic core of this compound, which can be further functionalized, makes it a potential precursor for advanced functional materials and molecular probes. The cyclopropyl (B3062369) group can enhance solubility in organic solvents and influence the packing of molecules in the solid state, properties that are important for materials science applications.
Through polymerization of derivatives of this compound, new polymers with tailored electronic and photophysical properties could be developed. For example, Suzuki or Stille coupling reactions could be used in a step-growth polymerization to create conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.
Furthermore, the molecule could serve as a scaffold for the synthesis of fluorescent molecular probes. By attaching a fluorophore to the aromatic ring, potentially via a cross-coupling reaction at the bromide position, and modulating the electronic properties with substituents, probes for detecting specific analytes or for imaging biological systems could be designed. The methanol group could be used to attach the probe to a biomolecule or a surface.
Contributions to Methodological Developments in Organic Synthesis
Building blocks like this compound can also play a role in the development of new synthetic methodologies. The presence of multiple, orthogonally reactive functional groups allows for the exploration of novel reaction sequences and the discovery of new catalytic systems.
For example, the compound could be used as a test substrate for new palladium-catalyzed cross-coupling reactions or for the development of novel one-pot, multi-component reactions. The cyclopropyl group, with its unique electronic and steric properties, can provide insights into the mechanism and scope of new transformations.
Moreover, the synthesis of this compound itself, and its subsequent transformations, can drive the development of more efficient and selective synthetic methods. The challenges associated with regioselectively functionalizing polysubstituted aromatic rings often lead to innovation in synthetic organic chemistry.
Table 2: Summary of Potential Synthetic Transformations and Applications
| Functional Group | Transformation | Resulting Structure/Application |
| Aryl Bromide | Cross-Coupling Reactions | Complex molecular skeletons, biaryls, vinylated/alkynylated aromatics. |
| Methanol | Oxidation | Aldehydes, carboxylic acids for further functionalization. |
| Methanol | Conversion to Leaving Group | Nucleophilic substitution to introduce a variety of functional groups. |
| Bromo & Methanol | Intramolecular Cyclization | Fused polycyclic systems. |
| Bromo & Methanol | Multi-step sequences | Spirocyclic systems. |
| Aromatic Core | Polymerization of Derivatives | Conjugated polymers for functional materials. |
| Aromatic Core | Attachment of Fluorophores | Fluorescent molecular probes. |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Bromo 4 Cyclopropylphenyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR for Chemical Environment Analysis
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For (2-Bromo-4-cyclopropylphenyl)methanol, the ¹H NMR spectrum is expected to show several key signals. The protons of the cyclopropyl (B3062369) group would appear in the upfield region, typically between 0.5 and 1.5 ppm. The benzylic protons of the methanol (B129727) group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 4.5 to 5.0 ppm. The aromatic protons would be found in the downfield region, generally between 7.0 and 7.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The hydroxyl proton signal is often broad and can appear over a wide chemical shift range, depending on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclopropyl Protons | 0.5 - 1.5 | Multiplets |
| Methanol Protons (-CH₂) | 4.5 - 5.0 | Singlet / Doublet |
| Hydroxyl Proton (-OH) | Variable | Singlet (broad) |
| Aromatic Protons | 7.0 - 7.5 | Multiplets |
Carbon-13 (¹³C) NMR for Carbon Framework Assignment
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of different carbon environments. In the ¹³C NMR spectrum of this compound, the cyclopropyl carbons would resonate at high field, typically between 5 and 20 ppm. The benzylic carbon of the methanol group would be expected in the 60-70 ppm range. The aromatic carbons would appear between 120 and 150 ppm, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclopropyl Carbons | 5 - 20 |
| Methanol Carbon (-CH₂OH) | 60 - 70 |
| Aromatic Carbons | 120 - 145 |
| Aromatic Carbon (C-Br) | 115 - 125 |
Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, connecting the protons within the cyclopropyl ring and confirming the relationships between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule, such as linking the benzylic protons to the aromatic ring carbons and the cyclopropyl group.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁BrO), the expected exact mass would show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern observed in the mass spectrum would offer further structural clues. Common fragmentation pathways would likely include the loss of a water molecule (H₂O), the loss of the hydroxyl group (•OH), or cleavage of the benzylic C-C bond to form a stable benzylic carbocation.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and cyclopropyl groups would appear around 2850-3100 cm⁻¹. The C-O stretching vibration of the primary alcohol would be visible in the 1000-1260 cm⁻¹ range. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic/Cyclopropyl | C-H Stretch | 2850 - 3100 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Primary Alcohol | C-O Stretch | 1000 - 1260 |
| Bromoalkane | C-Br Stretch | 500 - 600 |
Theoretical and Computational Investigations on 2 Bromo 4 Cyclopropylphenyl Methanol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of (2-bromo-4-cyclopropylphenyl)methanol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and spatial arrangement of atoms. arxiv.orgrasayanjournal.co.in
For this compound, these calculations would begin with geometry optimization to find the most stable three-dimensional structure, i.e., the structure with the lowest potential energy. This process involves determining bond lengths, bond angles, and dihedral angles. The presence of the electronegative bromine atom, the strained cyclopropyl (B3062369) ring, and the polar methanol (B129727) group would significantly influence the final optimized geometry and the distribution of electron density across the aromatic ring.
Key outputs from these calculations typically include:
Optimized Molecular Geometry: Precise bond lengths and angles.
Electron Density Distribution: Mapping of electron-rich and electron-poor regions.
Molecular Orbitals: Energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting reactivity.
Table 1: Illustrative Data from Quantum Chemical Calculations This table presents the types of data that would be generated for this compound. The values are hypothetical and for illustrative purposes only.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule. | -2850 Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 5.3 eV |
| Dipole Moment | The measure of the net molecular polarity. | 2.1 Debye |
Conformational Analysis and Energy Landscapes
The presence of the flexible hydroxymethyl (-CH₂OH) group and the cyclopropyl group allows for multiple spatial orientations, or conformations, of this compound. Conformational analysis is the study of these different arrangements and their relative energies.
By systematically rotating the bonds connected to the methanol group and the cyclopropyl ring, a potential energy surface can be generated. This "map" reveals the energy of the molecule as a function of its geometry. The low-energy points on this surface correspond to stable conformers, while the high-energy points represent transition states between them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them, which has implications for its reactivity and interaction with other molecules.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective at predicting spectroscopic data, which can then be used to confirm the structure of a synthesized compound.
NMR Chemical Shifts: Quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.uk For this compound, these calculations would be sensitive to the electronic environment of each nucleus, influenced by the bromine, cyclopropyl, and methanol substituents. The predicted shifts for the aromatic protons, the methylene (B1212753) protons of the methanol group, and the protons of the cyclopropyl ring would provide a theoretical spectrum to compare with experimental data. stackexchange.comlibretexts.org It is known that calculations for brominated compounds can sometimes show deviations from experimental values due to "heavy atom effects," which may require specialized methods or basis sets for higher accuracy. stackexchange.com
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the stretching and bending of bonds. rasayanjournal.co.in For this molecule, characteristic frequencies would be predicted for the O-H stretch of the alcohol, C-H stretches of the aromatic and cyclopropyl rings, and the C-Br stretch. Comparing the calculated vibrational spectrum with an experimental one is a powerful tool for structural verification.
Modeling of Reaction Mechanisms and Transition States
Theoretical modeling can provide deep insights into how this compound participates in chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products.
A key application would be modeling its use in Grignard reactions, where the bromo-substituted aromatic ring could react with magnesium to form a Grignard reagent. byjus.comwikipedia.org Computational modeling could elucidate the transition state of this organometallic formation. Furthermore, the resulting alcohol could undergo subsequent reactions, such as oxidation to an aldehyde or ketone. researchgate.net Modeling these processes would involve:
Identifying Reactants, Products, and Intermediates: Defining the start and end points of the reaction.
Locating the Transition State (TS): Finding the highest energy point along the reaction coordinate, which is the kinetic barrier to the reaction. The geometry and energy of the TS are critical for understanding the reaction rate.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines how fast the reaction will proceed.
These models can clarify reaction pathways, predict the feasibility of a reaction under certain conditions, and explain the formation of specific products. dtu.dk
Structure-Reactivity Relationship Studies
Structure-reactivity relationship studies aim to understand how the molecule's structural features influence its chemical behavior. For this compound, computational analysis can quantify the electronic and steric effects of its substituents.
Electronic Effects: The bromine atom is an electron-withdrawing group (by induction) but also a weak deactivator in electrophilic aromatic substitution. The cyclopropyl group can donate electron density to the aromatic ring through its unique orbital structure. The hydroxymethyl group is a weak deactivating group. Quantum chemical calculations can quantify these effects by calculating partial atomic charges and mapping the electrostatic potential.
Steric Effects: The positions of the substituents on the phenyl ring create specific steric environments. The bromine atom and the cyclopropyl group ortho and para to the methanol group, respectively, will influence the accessibility of the alcohol's reactive site and the adjacent positions on the aromatic ring.
By systematically modifying the structure in silico (e.g., changing the halogen, altering the substituent on the ring) and calculating the resulting properties (like the HOMO-LUMO gap or activation energies for a model reaction), a quantitative structure-activity relationship (QSAR) can be developed. This allows for the prediction of reactivity for a whole class of related compounds. scirp.org
Conclusion and Future Research Directions for 2 Bromo 4 Cyclopropylphenyl Methanol
Summary of Key Synthetic and Reactivity Insights
Synthesis: The preparation of (2-Bromo-4-cyclopropylphenyl)methanol can be logically approached through established synthetic organic chemistry methods. The most direct route would likely involve the reduction of a corresponding carbonyl precursor, such as 2-bromo-4-cyclopropylbenzaldehyde (B13679368) or a derivative of 2-bromo-4-cyclopropylbenzoic acid. Standard reducing agents are well-suited for these transformations.
Table 1: Potential Synthetic Routes to this compound
| Precursor Compound | Reagent(s) | Reaction Type |
| 2-Bromo-4-cyclopropylbenzaldehyde | Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) | Aldehyde Reduction |
| Methyl 2-bromo-4-cyclopropylbenzoate | Lithium aluminium hydride (LiAlH₄), THF | Ester Reduction |
| 2-Bromo-1-cyclopropyl-4-iodobenzene | 1. Mg, THF; 2. Formaldehyde (B43269) (HCHO) | Grignard Reaction |
Reactivity: The molecule's reactivity is governed by its three primary functional moieties:
Benzylic Alcohol (-CH₂OH): This group is a versatile site for transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid. It is also susceptible to nucleophilic substitution, potentially via an Sₙ1 or Sₙ2 mechanism, allowing for its conversion into ethers, esters, or benzyl (B1604629) halides. khanacademy.orgresearchgate.net The ortho-bromo substituent may exert steric or electronic effects on these reactions.
Aryl Bromide (Ar-Br): The carbon-bromine bond serves as a critical handle for carbon-carbon and carbon-heteroatom bond formation. researchgate.net It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. researchgate.net This allows for the introduction of alkyl, alkenyl, alkynyl, aryl, and amino groups, offering a powerful tool for molecular diversification.
Emerging Methodologies for Enhanced Synthesis and Derivatization
Modern synthetic chemistry offers several advanced methodologies that could streamline the synthesis and expand the derivatization potential of this compound.
C-H Functionalization: Direct C-H activation and oxidation of the corresponding 1-bromo-3-cyclopropyl-5-methylbenzene could provide a more atom-economical route to the target alcohol, bypassing the need for pre-functionalized precursors. acs.orgresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis could enable novel transformations. For instance, it could be used to generate an aryl radical from the C-Br bond under mild conditions for subsequent coupling reactions or to facilitate novel C-O bond formations.
Flow Chemistry: The synthesis of this compound and its derivatives could be adapted to continuous flow systems. This would offer improved control over reaction parameters, enhance safety for potentially hazardous reactions, and facilitate scalability.
Enzymatic and Biocatalytic Methods: Biocatalysis could offer highly selective methods for both the synthesis and transformation of the benzylic alcohol. For example, specific enzymes could be used for enantioselective oxidation or esterification, providing access to chiral derivatives.
Exploration of Novel Chemical Transformations
The unique combination of functional groups in this compound opens avenues for exploring novel and complex chemical transformations.
Tandem/Domino Reactions: The molecule is an ideal candidate for developing tandem reaction sequences where multiple bonds are formed in a single operation. For example, an initial palladium-catalyzed coupling at the bromide position could be followed by an intramolecular cyclization involving the alcohol, leading to complex heterocyclic systems.
Dual-Functionalization Cross-Coupling: Research could focus on developing selective catalytic systems that can distinguish between the aryl bromide and the benzylic alcohol. It may also be possible to achieve a direct cross-coupling of the benzylic alcohol itself, using it as an electrophile in palladium-catalyzed reactions to form diarylmethanes. rsc.orgresearchgate.net
Cyclopropane (B1198618) Ring-Opening Reactions: While generally stable, the cyclopropane ring can undergo ring-opening under specific conditions (e.g., with strong electrophiles or via radical pathways). nih.gov Investigating these transformations could yield linear alkyl chains with functional groups at specific positions, providing access to entirely different molecular scaffolds.
Table 2: Potential Advanced Derivatization Reactions
| Reaction Class | Reagents/Catalysts | Potential Product Type |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | N-Aryl Amines |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Aryl Alkynes |
| Direct C-O Cross-Coupling | Arylboronic acid, Pd(PPh₃)₄ | Diaryl Ethers |
| Oxidation | PCC or PDC / MnO₂ | 2-Bromo-4-cyclopropylbenzaldehyde |
Broader Impact on Fundamental Organic Chemistry and Interdisciplinary Research
The study of this compound and its derivatives can contribute significantly to both fundamental and applied chemical sciences.
Fundamental Organic Chemistry: This molecule serves as an excellent platform for studying the interplay of electronic and steric effects. For instance, researchers can quantify how the electron-donating nature of the cyclopropyl (B3062369) group influences the reactivity of the ortho-bromo substituent in cross-coupling reactions or affects the acidity and reactivity of the benzylic alcohol. stackexchange.comstackexchange.com
Medicinal Chemistry and Drug Discovery: The cyclopropyl moiety is a highly valued structural motif in medicinal chemistry. scientificupdate.comnih.gov It is often incorporated into drug candidates to enhance metabolic stability, improve potency, increase brain permeability, or constrain molecular conformation to favor binding to a biological target. acs.orgiris-biotech.de this compound is a versatile starting material for creating libraries of novel, complex compounds containing this valuable fragment, which can then be screened for biological activity.
Materials Science: The rigid, well-defined structure of the cyclopropylphenyl core, combined with the potential for extensive derivatization via the aryl bromide and alcohol functionalities, makes this compound a promising precursor for novel organic materials, such as ligands for catalysis, components of polymers, or functional dyes.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2-Bromo-4-cyclopropylphenyl)methanol with high purity?
- Methodology :
- Bromination Strategies : Start with a cyclopropane-substituted phenylmethanol precursor. Use regioselective bromination agents (e.g., in ) to introduce bromine at the ortho position. Monitor reaction kinetics via HPLC to optimize yield and minimize by-products .
- Protection of Alcohol Group : Protect the methanol group using tert-butyldimethylsilyl (TBS) chloride to prevent oxidation during bromination. Deprotection with restores the hydroxyl group .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol to achieve >95% purity. Confirm purity via integration and GC-MS .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopic Analysis :
- NMR : Assign peaks using , , and (if applicable) NMR. Compare coupling constants to confirm cyclopropane ring stability under bromination conditions .
- IR Spectroscopy : Identify O-H (3200–3600 cm) and C-Br (500–600 cm) stretches to verify functional group integrity .
- X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Refine structure using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and chemical goggles. Use fume hoods for all synthetic steps to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Avoid drainage contamination due to brominated organic waste .
- Storage : Store in amber glass vials under inert gas (argon) at 4°C to prevent degradation. Label containers with CAS number and hazard symbols .
Advanced Research Questions
Q. How can computational methods like DFT aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to model the molecule’s HOMO/LUMO orbitals. Calculate Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura coupling .
- Transition-State Analysis : Simulate reaction pathways (e.g., oxidative addition with Pd catalysts) to predict regioselectivity and energy barriers. Validate with experimental kinetic data .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodology :
- Iterative Refinement : Reconcile NMR chemical shift discrepancies by adjusting solvent effects (PCM models) or conformational sampling in DFT calculations .
- Cross-Validation : Compare IR vibrational frequencies with scaled DFT results. Use statistical tools (e.g., RMSD) to quantify agreement and identify systematic errors .
Q. What are the challenges in refining the crystal structure of this compound using X-ray diffraction?
- Methodology :
- Disorder Modeling : Address positional disorder in the cyclopropane ring using PART instructions in SHELXL. Apply restraints to bond lengths and angles .
- Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion. Validate with Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
